5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid
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Overview
Description
5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C17H21NO5S and its molecular weight is 351.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cyclization and Synthesis Studies
- Cyclization of certain ethyl compounds can yield derivatives such as 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid, which are useful in synthesizing octahydrophenanthrene derivatives (Wilamowski et al., 1995).
- The synthesis of hindered N-methylated tetrapeptides has been explored using Bts-protected amino acid chlorides, demonstrating efficient coupling and methylation steps (Vedejs & Kongkittingam, 2000).
- Novel syntheses leading to various organic compounds like 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid ethyl esters have been developed, indicating a wide range of potential applications in organic chemistry (Beck et al., 1988).
Potential Biological Activity
- Some derivatives of the benzofuran compound have shown antibacterial properties, particularly against Gram-positive bacteria, indicating potential applications in antimicrobial research (Urzúa et al., 2008).
- Specific carbamates of phenols derived from similar compounds have exhibited inhibitory activities against human acetylcholinesterase and butyrylcholinesterase, which could be relevant in the study of neurological disorders (Luo et al., 2005).
Chemical Structural Analysis
- Studies have also focused on the crystal structure and molecular interactions of related benzofuran derivatives, which aids in understanding their chemical properties and potential applications (Choi et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-[cyclohexyl(methyl)sulfamoyl]-3-methyl-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S/c1-11-14-10-13(8-9-15(14)23-16(11)17(19)20)24(21,22)18(2)12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJHWURZGSHQBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N(C)C3CCCCC3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.